L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester;L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester
Description
The compound L-Valine, (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester (CAS: 1025504-45-3) is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat tardive dyskinesia . Its structure combines a benzo[a]quinolizinyl core with an L-valine ester moiety, enhancing its pharmacokinetic profile. The compound is synthesized via a multi-step process involving esterification of L-valine with the benzoquinolizinyl alcohol precursor, followed by purification and characterization using NMR, FTIR, and elemental analysis .
Properties
IUPAC Name |
[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDGVNQKABXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Valine, specifically the compound designated as (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester (commonly known as Valbenazine), has garnered significant attention in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Valbenazine primarily acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor. By inhibiting VMAT2, it reduces the uptake of monoamines into synaptic vesicles, thereby altering the release of neurotransmitters such as dopamine. This mechanism is particularly relevant in the treatment of movement disorders characterized by excessive dopaminergic activity.
Key Pharmacodynamics:
- Inhibition of VMAT2 : Valbenazine shows a binding affinity (Ki) of approximately 150 nM for VMAT2 and is converted into an active metabolite with a significantly higher affinity (Ki ~ 3 nM) .
- Therapeutic Effects : The modulation of dopamine release helps in managing symptoms associated with conditions like tardive dyskinesia and Tourette syndrome.
Therapeutic Applications
Valbenazine is primarily indicated for the treatment of:
- Tardive Dyskinesia : Approved for adults experiencing this condition as a result of long-term antipsychotic treatment.
- Tourette Syndrome : Currently under investigation for efficacy in managing Tourette syndrome symptoms .
Clinical Studies and Findings
Recent clinical trials have provided insights into the efficacy and safety profile of Valbenazine:
- Tardive Dyskinesia :
- Tourette Syndrome :
Case Studies
Several case studies have highlighted the practical applications of Valbenazine:
- Case Study 1 : A patient with severe tardive dyskinesia showed marked improvement after initiating Valbenazine therapy, with a notable reduction in involuntary movements within weeks .
- Case Study 2 : In a cohort of patients with Tourette syndrome, Valbenazine administration resulted in a reduction in tic frequency and severity without exacerbating underlying psychiatric conditions .
Data Tables
The following table summarizes key pharmacological data and clinical findings related to Valbenazine:
| Parameter | Value/Description |
|---|---|
| Chemical Structure | C24H38N2O4 |
| Mechanism of Action | VMAT2 Inhibitor |
| Primary Indications | Tardive Dyskinesia, Tourette Syndrome |
| Common Adverse Effects | Sedation, Fatigue |
| Efficacy in Tardive Dyskinesia | Significant improvement noted in trials |
| Efficacy in Tourette Syndrome | Ongoing studies show promise |
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Movement Disorders
Valbenazine is primarily utilized in the treatment of tardive dyskinesia (TD), a condition characterized by involuntary movements often resulting from long-term use of antipsychotic medications. Clinical studies have demonstrated Valbenazine's efficacy in reducing the severity of TD symptoms. A double-blind placebo-controlled trial indicated that Valbenazine significantly improved scores on the Abnormal Involuntary Movement Scale (AIMS) compared to placebo .
1.2 Neuroprotective Effects
Research has indicated that Valbenazine may possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Parkinson's disease and other neurodegenerative disorders .
Mechanistic Insights
2.1 Mechanism of Action
Valbenazine acts as a selective inhibitor of VMAT2, which is responsible for packaging monoamines such as dopamine into vesicles for storage. By inhibiting VMAT2, Valbenazine increases the availability of dopamine in the synaptic cleft, thereby alleviating symptoms associated with dopamine depletion .
2.2 Aminocatalysis and Organic Synthesis
In addition to its pharmacological applications, L-Valine derivatives have been explored in organic synthesis as aminocatalysts. Recent studies have highlighted their role in facilitating various cyclization reactions, showcasing their utility in synthesizing complex organic molecules .
Research Findings and Case Studies
4.1 Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of Valbenazine for treating TD. For instance, a recent study highlighted that patients receiving Valbenazine exhibited significant improvements over 14 weeks compared to those on placebo .
4.2 Case Studies on Aminocatalysis
In synthetic organic chemistry, L-Valine derivatives have been employed successfully as catalysts in the synthesis of various compounds through aminocatalysis. This method has been particularly effective for reactions involving α,β-unsaturated ketones .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Movement Disorders | Treatment for tardive dyskinesia | Significant reduction in AIMS scores |
| Neuroprotection | Potential benefits in neurodegenerative diseases | Modulates neurotransmitter levels |
| Organic Synthesis | Used as an aminocatalyst | Effective in cyclization reactions |
| Toxicology | Classified as toxic; may cause dizziness | Requires careful monitoring |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 L-Valine Alkyl Ester Ibuprofenates
Ibuprofen conjugated with L-valine alkyl esters (e.g., ethyl, propyl, isopropyl) forms ionic liquids ([ValOR][IBU]) that improve water solubility, skin permeation, and bioavailability compared to ibuprofen alone. Key differences include:
- Solubility : [ValOR][IBU] salts exhibit higher aqueous solubility (pH 5.4 and 7.4) and variable hexane solubility depending on alkyl chain length (C2–C6) .
- Melting Points : Ranges from 67.4°C ([ValOHex][IBU]) to 79.8°C ([ValOPr][IBU]), lower than ibuprofen’s melting point (77.5°C) .
- Biodegradability : Most L-valine ester ibuprofenates are biodegradable, with [ValOAm][IBU] and [ValOHex][IBU] showing enhanced microbial utilization .
2.1.2 L-Valine Ester Ketoprofenates (KETO-ILs)
Ketoprofen paired with L-valine esters (e.g., [L-ValOEt][KETO], [L-ValOiPr][KETO]) forms ionic liquids with strong interactions with bovine serum albumin (BSA), altering its secondary structure (reduced α-helix, increased β-sheets). These compounds exhibit high binding constants (KA ≈ 10⁵ L/mol), suggesting potent pharmacological activity .
2.1.3 Amino Acid Ester Salicylates
Salicylic acid derivatives with L-valine esters (e.g., [ValOPr][SA], [ValOBu][SA]) demonstrate lower melting points and higher thermal stability than salicylic acid. Their solubility and bioavailability are tailored by alkyl chain branching and length .
Benzoquinolizinyl Derivatives
- Tetrabenazine : A parent VMAT2 inhibitor with a shorter half-life (~2–8 hours) compared to Valbenazine (metabolite half-life: 15–22 hours). The L-valine ester in Valbenazine prolongs systemic exposure .
- Deutetrabenazine : A deuterated analogue of tetrabenazine with improved pharmacokinetics but lacks the L-valine ester modification .
Pharmacokinetic Enhancers
- Valacyclovir : An L-valine ester prodrug of acyclovir, leveraging peptide transporters (PEPT1/PEPT2) for enhanced oral absorption. Similarly, L-valine esters in the target compound may improve intestinal uptake .
Comparative Data Table
Key Research Findings
Preparation Methods
Core Benzazepine Formation
The benzo[a]quinolizin-2-ol scaffold is constructed via Ru-catalyzed C(sp²)–H activation annulation , enabling direct cyclization of N-aryl amino esters with ethyne at room temperature. This method achieves regioselective C–H functionalization using the amino acid ester as a directing group.
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Catalyst: Ru(II) complex (e.g., [RuCl₂(p-cymene)]₂)
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Solvent: Dichloroethane (DCE)
-
Temperature: 25°C
-
Yield: 72–85%
Stereoselective Esterification
L-Valine is introduced via coupling reactions with the benzoisoquinolinone intermediate. Common approaches include:
a) Acylation with Valeryl Chloride
b) Enzymatic Resolution
Racemic valine derivatives are resolved using lipase-based kinetic resolution to obtain the (2R,3R,11bR)-stereoisomer.
Optimized Synthetic Routes
Patent-Based Process (WO2020036963A1)
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of benzoisoquinolinone core | Ru-catalyzed annulation, 25°C, 18h | 78% |
| 2 | Esterification with L-valine | EDCI/HOBt, CH₂Cl₂, 0°C → RT | 82% |
| 3 | Crystallization (oxalate salt) | MeCN, 40–50°C, 17h aging | 88% |
Key data:
Industrial-Scale Synthesis (US8039627B2)
| Parameter | Specification |
|---|---|
| Starting material | N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine benzyl ester |
| Solvent system | Toluene/hexane (3:1 v/v) |
| Temperature | 110–120°C (azeotropic removal of H₂O) |
| Catalyst | p-Toluenesulfonic acid (1.2 eq) |
| Final yield | 91% (purity: 98.7%) |
Purification and Characterization
Crystallization Techniques
Analytical Data
| Method | Results |
|---|---|
| XRPD | Distinctive peaks at 5.9°, 15.1°, 20.2° (Form A1) |
| DSC | Endotherm at 218°C (decomposition) |
| HPLC | Retention time: 12.4 min (C18 column, 0.1% TFA/MeCN) |
Comparative Analysis of Methods
Quality Control Considerations
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Impurity profiling : USP/EP standards limit specified impurities to ≤0.15%.
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Residual solvents : MeCN and DCM must be <410 ppm (ICH Q3C guidelines).
Emerging Technologies
Q & A
Q. What structural features of L-valine ester derivatives influence their biological activity?
The esterification of L-valine with complex heterocyclic moieties, such as the benzo[a]quinolizin-2-yl group, enhances hydrophobicity and membrane permeability. The (2R,3R,11bR)-stereochemistry and 9,10-dimethoxy substitutions are critical for binding to neurological targets (e.g., neurotransmitter transporters), as observed in NMR studies of azoxy-group-containing intermediates . Methodologically, stereochemical analysis via - and -labeled isotopic tracing (e.g., in valanimycin biosynthesis) is essential to confirm active conformers .
Q. How can researchers quantify trace concentrations of L-valine derivatives in biological samples?
Terahertz (THz) metasurface resonance spectroscopy offers a label-free method with high sensitivity (9.98 GHz/mmol·L for L-valine solutions). This technique exploits dielectric property shifts caused by amino acid interactions, validated in controlled experiments using L-valine and L-phenylalanine . For validation, pair THz data with HPLC-MS (e.g., 95% purity thresholds in metabolite identification) .
Q. What role does L-valine play in microbial biosynthesis pathways?
In Streptomyces viridifaciens, L-valine is a precursor in valanimycin biosynthesis, where it combines with L-serine to form azoxy intermediates. Washed-cell assays with -labeled serine and valine (1:1 molar ratio) confirmed pathway specificity, while gene knockout studies (e.g., vlmH mutants) revealed dependencies on hydroxylamine synthases .
Advanced Research Questions
Q. How can metabolic engineering optimize L-valine production in Escherichia coli?
Multi-modular engineering in E. coli VAL38 achieved 92 g/L L-valine via:
- Pathway modification : Overexpression of ilvBN (acetohydroxyacid synthase) and deletion of competing ilvA (threonine deaminase).
- Transcription regulation : Overexpression of PdhR (activator) and repression of RpoS (stationary-phase sigma factor).
- NADPH supply : Introducing the Entner-Doudoroff pathway from Zymomonas mobilis increased cofactor availability.
Yield reached 0.34 g/g glucose in 5-L bioreactors .
Q. How to resolve contradictions in biosynthetic intermediate detection?
In valanimycin studies, conflicting reports on azoxy intermediate stability were addressed via:
- Isotopic labeling : Administering -L-valine and -L-serine to track nitrogen/carbon flow.
- Mutant analysis : Comparing vlmJ/K/H knockout strains identified pathway bottlenecks (e.g., absent intermediates in vlmH mutants).
- NMR spectroscopy : DEPT experiments confirmed CH moieties in intermediates (δ 64.7 ppm resonance coupled to ) .
Q. What advanced techniques characterize L-valine’s role in biomaterials?
In Bombyx mori fibroin, L-valine constitutes 4.81% (mg/kg) and enhances wound-healing properties. Methods include:
- Amino acid profiling : Liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify valine in hydrolyzed fibroin.
- In vitro assays : Fibroblast proliferation studies (e.g., 20% increase with 10 μM valine supplementation) validated regenerative effects .
Methodological Considerations
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Contradiction Management : When THz sensitivity for L-valine (9.98 GHz/mmol·L) exceeds phenylalanine (1.88 GHz/mmol·L), validate via cross-referencing with HPLC-MS to rule out matrix interference .
-
Data Tables :
Parameter Value Source THz sensitivity (L-valine) 9.98 GHz/mmol·L E. coli VAL38 yield 92 g/L, 0.34 g/g glucose Fibroin L-valine content 4.81% (mg/kg)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
